2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
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Overview
Description
"2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide" is a complex organic compound with applications in various scientific research fields. Its structure consists of several heterocyclic rings and functional groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide" typically involves multi-step reactions:
Formation of Pyrido[2,3-d]pyrimidin-4-one: : The initial step often involves cyclization reactions of suitable precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidin-4-one core.
Amidation: : The pyrido[2,3-d]pyrimidin-4-one is then reacted with an acyl chloride or anhydride to introduce the acetyl group.
Coupling Reaction:
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using high-throughput techniques. Continuous flow reactors and automated systems are employed to ensure consistency and yield. Stringent reaction conditions, such as temperature and pressure, are optimized for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
"2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide" undergoes several chemical reactions:
Oxidation: : Under oxidative conditions, the compound can form various oxidized derivatives.
Reduction: : Reduction reactions can target the ketone group to form alcohols.
Substitution: : Nucleophilic substitution reactions can occur at the acetyl group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Use of nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohol forms, and substituted amides.
Scientific Research Applications
Chemistry
Catalysis: : Acts as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.
Biology
Enzyme Inhibition: : Exhibits potential as an enzyme inhibitor, particularly in pathways involving pyrimidine biosynthesis.
Medicine
Drug Development: : Serves as a lead compound in the development of pharmaceuticals targeting specific biological pathways.
Industry
Material Science: : Utilized in the synthesis of polymers with unique properties, such as high thermal stability.
Mechanism of Action
The compound's mechanism of action is primarily through its interaction with specific molecular targets:
Enzyme Binding: : The pyrido[2,3-d]pyrimidin-4-one moiety binds to enzyme active sites, inhibiting their function.
Pathway Modulation: : Alters signal transduction pathways by interacting with key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyridopyrimidinones: : Share the core pyridopyrimidinone structure but differ in functional groups.
Imidazopyridines: : Contain the imidazopyridine moiety but lack the pyridopyrimidinone core.
Uniqueness
"2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide" stands out due to its unique combination of heterocyclic rings and functional groups, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c29-20(13-28-14-24-21-16(22(28)30)7-5-10-23-21)26-17-8-2-1-6-15(17)18-12-27-11-4-3-9-19(27)25-18/h1-2,5-8,10,12,14H,3-4,9,11,13H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXKLCLMKDDTJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CN4C=NC5=C(C4=O)C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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